CYP2C9 Functional Inversion vs. Dapsone
In a direct head-to-head comparison within the same in vitro study, 4-nitro-4'-aminodiphenyl sulfone (4-(4-nitrophenylsulfonyl)-aniline) demonstrated functional inversion of CYP2C9 modulation compared to dapsone. While dapsone activates CYP2C9-mediated flurbiprofen 4'-hydroxylation, the replacement of a single amino group with a nitro group (to form the target compound) resulted in substantial inhibition of this reaction [1]. The compound was tested as one of nine dapsone analogs in human liver microsomes.
| Evidence Dimension | Modulation of CYP2C9-mediated flurbiprofen 4'-hydroxylation |
|---|---|
| Target Compound Data | Substantial inhibition of flurbiprofen 4'-hydroxylation (observed functional effect) |
| Comparator Or Baseline | Dapsone (4,4'-diaminodiphenyl sulfone): activates flurbiprofen 4'-hydroxylation by decreasing K(m) (alpha=0.2) and increasing V(max) (beta=1.9) [1]. |
| Quantified Difference | Functional inversion from activation to inhibition; exact inhibition percentage not reported in the abstract, but the effect was classified as 'substantial inhibition,' whereas other analogs had minor or no effect [1]. |
| Conditions | In vitro assay using recombinant human CYP2C9 or human liver microsomes with flurbiprofen as the probe substrate [1]. |
Why This Matters
This quantifiable functional inversion is critical for researchers studying the electronic determinants of CYP2C9 modulation; no other commercially available analog in this series exhibits this complete reversal of activity.
- [1] Hutzler, J. M., Kolwankar, D., Hummel, M. A., & Tracy, T. S. (2002). Activation of CYP2C9-Mediated Metabolism by a Series of Dapsone Analogs: Kinetics and Structural Requirements. Drug Metabolism and Disposition, 30(11), 1194-1200. View Source
